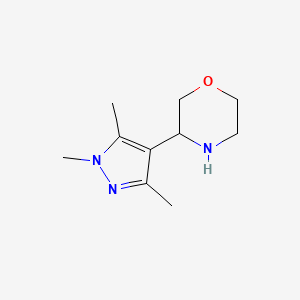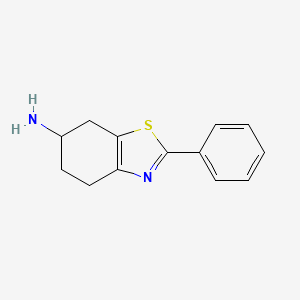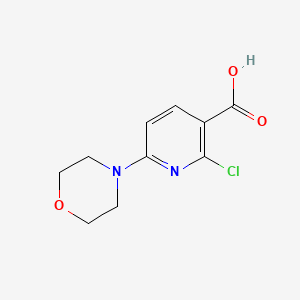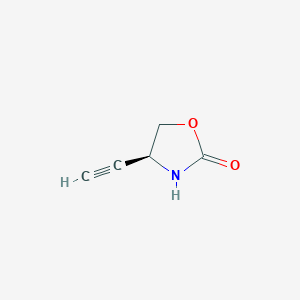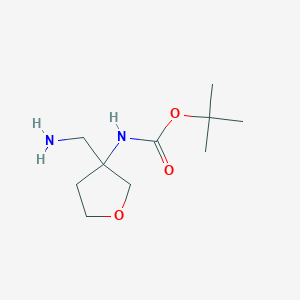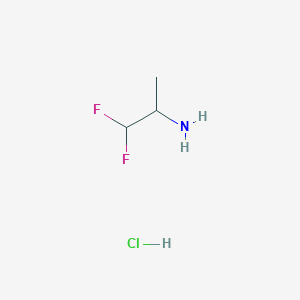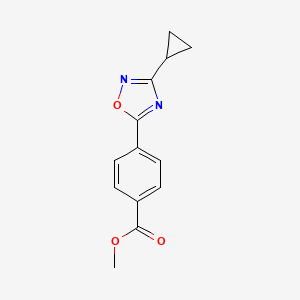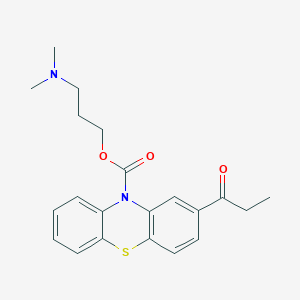
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Übersicht
Beschreibung
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine, also known as 5-MeO-DiPT, is a synthetic tryptamine compound that belongs to the family of serotonergic psychedelics. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among researchers for its unique properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown promise in the field of oncology. Derivatives of 4,6-dimethoxy-1H-indole, which is structurally similar to the compound , have been synthesized and tested for their anticancer properties. These derivatives have demonstrated strong activity against MCF7 breast cancer cells, with IC50 values ranging between 31.06 - 51.23 µg/mL . This suggests that “3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine” could also be explored for its potential anticancer effects.
Antibacterial Properties
The same derivatives mentioned above have also been investigated for their antibacterial efficacy. The research indicates that these compounds could be potent antibiotics, which is crucial given the rising concern over antibiotic resistance . Therefore, “3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine” may serve as a starting point for developing new antibacterial agents.
Antiviral Applications
Indole derivatives are known to possess antiviral activities. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . This opens up the possibility for “3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine” to be used in the synthesis of antiviral agents.
Anti-HIV Potential
The indole nucleus is a part of many bioactive compounds with clinical applications, including anti-HIV properties. Novel indolyl derivatives have been studied for their effectiveness against HIV-1, suggesting that our compound of interest could also be modified to enhance its anti-HIV activity .
Antioxidant Effects
Indole derivatives are also explored for their antioxidant properties. The ability to combat oxidative stress makes these compounds valuable in the treatment of diseases where oxidative damage is a contributing factor .
Antidiabetic Activity
The biological potential of indole derivatives extends to antidiabetic activity. By influencing various metabolic pathways, these compounds can be beneficial in managing diabetes and related complications .
Eigenschaften
IUPAC Name |
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQYYNYAAZGFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)
